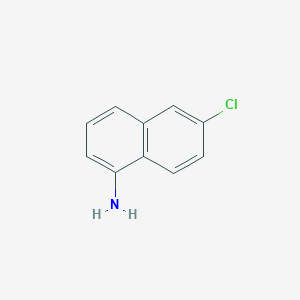

6-Chloronaphthalen-1-amine

Description

Contextual Significance of Naphthalene (B1677914) Amine Derivatives in Organic Chemistry

Naphthalene amine derivatives represent a crucial class of compounds in organic chemistry due to their versatile applications. The naphthalene scaffold itself is a key structural component in many biologically active molecules and functional materials. nih.govijpsjournal.com The introduction of an amino group onto the naphthalene ring significantly influences the molecule's electronic properties, making it a valuable building block in the synthesis of a wide array of more complex structures.

These derivatives are particularly important in the development of:

Dyes and Pigments: The amino group acts as a powerful auxochrome, a group that intensifies color, making naphthalene amines key intermediates in the synthesis of azo dyes.

Pharmaceuticals: The naphthalene core is present in numerous FDA-approved drugs with a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egmdpi.com The amino group provides a reactive handle for further chemical modifications to optimize pharmacological profiles.

Corrosion Inhibitors: Naphthalene derivatives, especially those containing heteroatoms like nitrogen, have shown promise as effective corrosion inhibitors for metals. researchgate.net

Molecular Probes: The photophysical properties of naphthalene amines make them suitable for the development of fluorescent probes used in various chemical and biological studies. mdpi.com

Historical Development of Research on Chlorinated Naphthalene Scaffolds

The study of chlorinated naphthalenes has a long history, initially driven by their industrial applications. Direct chlorination of naphthalene produces a mixture of chlorinated isomers, and the degree of chlorination can be controlled to yield products with varying properties. epa.gov Historically, these compounds were used as wood preservatives, in cable insulation, and as additives in oils. epa.gov

Early research focused on the synthesis and separation of different chlorinated naphthalene isomers. epa.gov Processes were developed to produce specific isomers or mixtures with desired physical properties. For instance, processes involving ring chlorination catalysts like anhydrous aluminum chloride were investigated to improve the efficiency of substitution reactions. google.com

Over time, environmental and health concerns associated with some highly chlorinated naphthalenes led to a shift in research focus. Current research is more directed towards the synthesis and application of specific, less toxic chlorinated naphthalene derivatives as intermediates in the production of fine chemicals, pharmaceuticals, and advanced materials. epa.gov This includes the development of more selective and environmentally benign synthetic methods.

Overview of Current Academic Research Directions for 6-Chloronaphthalen-1-amine

Current research involving 6-chloronaphthalen-1-amine and related compounds is primarily focused on its utility as a synthetic intermediate. Its bifunctional nature, possessing both a reactive amino group and a halogenated aromatic ring, allows for a diverse range of chemical transformations.

Recent research highlights its use in the synthesis of:

Novel Heterocyclic Systems: 6-Chloronaphthalen-1-amine can serve as a starting material for the construction of more complex heterocyclic structures with potential biological activity. For example, related chloronaphthalenamines have been used to synthesize quinoline (B57606) derivatives. mdpi.com

Ligands for Catalysis: The amino group can be modified to create ligands that can coordinate with metal centers, forming catalysts for various organic reactions.

Pharmaceutical Intermediates: The compound is listed as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com For instance, the structurally similar 8-chloronaphthalen-1-amine (B1355594) is a key intermediate in the synthesis of certain kinase inhibitors. mdpi.com

Materials Science: Naphthalene derivatives are explored for their potential in developing organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The specific electronic properties imparted by the chloro and amino substituents on the naphthalene core can be tuned for desired material characteristics.

While specific, in-depth research articles focusing solely on 6-chloronaphthalen-1-amine are not abundant in the public domain, its inclusion in chemical supplier databases and its structural similarity to well-studied compounds indicate its ongoing relevance in synthetic and medicinal chemistry research. bldpharm.comsynchem.de

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCARWOLXSNJYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633924 | |

| Record name | 6-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50885-10-4 | |

| Record name | 6-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloronaphthalen 1 Amine

Established Synthetic Routes for 6-Chloronaphthalen-1-amine and Related Isomers

The synthesis of 6-chloronaphthalen-1-amine and its isomers has traditionally relied on well-established, multi-step chemical transformations. These methods, primarily centered on precursor-based approaches and interconversions, form the foundation of chloronaphthylamine chemistry.

Precursor-Based Synthesis Approaches (e.g., from nitro-chloronaphthalene reduction)

A principal and widely employed method for synthesizing chloronaphthylamines is the reduction of a corresponding nitro-chloronaphthalene precursor. This strategy is effective due to the reliable nitration of chloronaphthalenes followed by the straightforward reduction of the nitro group to an amine.

The general pathway involves the initial synthesis of a chloronitronaphthalene isomer, which is then reduced to the desired aminonaphthalene. A common method for preparing an isomer, 1-amino-4-chloronaphthalene, involves reacting 1-chloro-4-nitronaphthalene (B1347161) with ammonia (B1221849), followed by reduction. stanford.edu The reduction step can be accomplished using a variety of reagents and conditions, a testament to the versatility of this transformation.

Several bromo, chloro, iodo, and multi-halogenated nitroarenes have been selectively reduced with hydrazine (B178648) hydrate (B1144303) in the presence of a Palladium-on-carbon (Pd/C) catalyst to yield the corresponding halogenated anilines. researchgate.net For isomers like 1-amino-2-chloronaphthalene (B7906490), the nitro intermediate is effectively reduced using hydrogen gas (H₂) over a Pd/C catalyst in ethanol. A range of other reducing systems can also be employed, highlighting the breadth of available methodologies. researchgate.net

Below is a table summarizing various reducing systems applicable for the conversion of nitroarenes to arylamines.

| Reducing System | Key Features | Relevant For |

| H₂ with Pd/C Catalyst | A classic, efficient catalytic hydrogenation method. | General nitroarene reduction. |

| Hydrazine Hydrate with Pd/C | Selectively reduces the nitro group while preserving halogens. researchgate.net | Halogenated nitroarenes. |

| Carbonyl Iron Powder (CIP) | An inexpensive, mild, and environmentally responsible option using water as a solvent. researchgate.net | Aromatic and heteroaromatic nitro groups. |

| Decaborane (B₁₀H₁₄) with Pd/C | Allows for a one-pot synthesis via reduction followed by reductive amination. researchgate.net | N-alkylaminobenzene synthesis. |

| Tin(II) Chloride (SnCl₂) | A classical stoichiometric reducing agent often used in acidic media. | Laboratory-scale synthesis. |

Halogen-Amine Interconversion Methodologies

Direct conversion of a halogenated naphthalene (B1677914) to a naphthylamine represents another key synthetic strategy. These methods typically involve nucleophilic aromatic substitution or transition-metal-catalyzed processes.

One such method is the Ullmann-type coupling reaction. For instance, the regioselective synthesis of 1-amino-2-chloronaphthalene can be achieved through an Ullmann coupling between 2-chloroiodonaphthalene and ammonia (NH₃). This reaction is catalyzed by copper(I) iodide (CuI) and requires a ligand such as 1,10-phenanthroline, with dimethylformamide (DMF) often used as the solvent at elevated temperatures (110–120°C). While effective for ensuring regiocontrol, this method can be limited by higher catalyst costs and long reaction times.

Another approach involves the direct reaction of a chloro-nitronaphthalene with ammonia, where the nitro group activates the ring for nucleophilic aromatic substitution of the chlorine atom. stanford.eduresearchgate.net The resulting nitro-naphthylamine is then reduced to the corresponding diamine or, if the reaction is selective, the chloronaphthylamine.

Modern Catalytic Approaches in Naphthalene Amine Synthesis

The field of organic synthesis has been revolutionized by the development of sophisticated catalytic systems. These modern approaches offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods for constructing C-N bonds.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. sigmaaldrich.com These reactions involve the coupling of an aryl halide, like a chloronaphthalene, with an amine in the presence of a palladium or nickel catalyst. The general mechanism involves an oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the arylamine product and regenerate the catalyst. nih.gov

Nickel-based catalysts have emerged as a robust and cost-effective alternative to palladium for the amination of less reactive aryl chlorides. An air-stable nickel(II) precatalyst, (dppf)Ni(o-tolyl)Cl, has been shown to be effective for a broad range of aryl and heteroaryl chlorides. This system demonstrates significant functional group tolerance, even allowing for the amination of substrates with base-sensitive groups through the use of a weaker base.

The table below outlines a typical catalytic system for the Ni-catalyzed amination of aryl chlorides.

| Component | Example | Role |

| Precatalyst | (dppf)Ni(o-tolyl)Cl | Source of the active Ni(0) catalyst. |

| Ligand | dppf (1,1′-Bis(diphenylphosphino)ferrocene) | Stabilizes the metal center and facilitates the catalytic cycle. |

| Base | K₃PO₄ or other phosphate/carbonate bases | Deprotonates the amine, enabling it to enter the catalytic cycle. |

| Solvent | tBuOH or CPME (Cyclopentyl methyl ether) | Solubilizes reactants and influences reaction kinetics. |

| Temperature | ~110 °C | Provides the necessary energy to overcome activation barriers. |

Application of Specific Catalytic Systems (e.g., CpRu complexes) in Amine Modifications

Ruthenium complexes, particularly those containing a cyclopentadienyl (B1206354) (Cp) ligand, have shown significant utility in catalysis. The complex [CpRu(η⁶-naphthalene)]PF₆ serves as a readily accessible and air-stable source of the CpRu⁺ fragment. researchgate.net A key feature of this complex is the labile nature of the naphthalene ligand, which can be easily displaced. researchgate.netresearchgate.net

The substitution of the naphthalene ligand by other molecules, including amines, can occur under mild conditions and may be accelerated by visible light. researchgate.net This reactivity allows for the synthesis of various ruthenium complexes that can then be used in further catalytic transformations. For example, [CpRu(NCCH₃)₃]⁺ complexes, which can be derived from the naphthalene precursor, are effective catalysts for N-H insertion reactions involving diazo compounds and amines. acs.org This represents a powerful method for amine functionalization and modification. While not a direct synthesis of the parent 6-chloronaphthalen-1-amine, this chemistry highlights the role of CpRu systems in reactions that modify the amine group, expanding its synthetic utility. acs.orgacs.org

Reaction Mechanisms and Reactivity of 6-Chloronaphthalen-1-amine

The chemical reactivity of 6-chloronaphthalen-1-amine is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, weakly deactivating chloro (-Cl) group on the naphthalene ring. This substitution pattern influences both reactions at the functional groups and electrophilic substitution on the aromatic system. The chemical reactivity of the amino group is dependent on the mesomeric interaction with the aromatic system. imrpress.com

The compound can undergo a variety of transformations typical for aromatic amines and aryl halides.

Reactions involving the Amino Group:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using strong oxidizing agents.

Acylation: The amine readily reacts with acyl halides or anhydrides to form amides.

Alkylation: The nitrogen can be alkylated, though overalkylation is possible.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Cyclo-condensation: The amine can act as a nucleophile in condensation reactions to form heterocyclic systems. For example, 1-naphthylamine (B1663977) can react with 2-chloro-3-formylquinolines to produce fused Current time information in อำเภอเมืองชัยภูมิ, TH.naphthyridine derivatives.

Reactions involving the Chlorine Atom:

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by strong nucleophiles under harsh conditions or if the ring is further activated. This is a common reaction for related compounds like 6-chloronaphthalene-1-carboxylic acid. smolecule.com

Reductive Dechlorination: The chlorine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation.

Cross-Coupling Reactions: The C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds, further functionalizing the naphthalene core.

The table below summarizes the key reactive sites of the molecule.

| Reactive Site | Reaction Type | Reagents | Potential Product(s) |

| Amino Group (-NH₂) ** | Oxidation | KMnO₄ or CrO₃ | Nitro/Nitroso-naphthalene derivative |

| Amino Group (-NH₂) ** | Diazotization | NaNO₂ / HCl | Naphthalene diazonium salt |

| Chlorine Atom (-Cl) | Reductive Dechlorination | H₂ / Catalyst | 1-Naphthylamine |

| Chlorine Atom (-Cl) | Nucleophilic Substitution | Strong Nucleophiles (e.g., -OR, -SR) | Ether or Thioether derivatives smolecule.com |

| Aromatic Ring | Electrophilic Substitution | HNO₃ / H₂SO₄ | Nitro-6-chloronaphthalen-1-amine |

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group (-NH₂) of 6-Chloronaphthalen-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions where it attacks electron-deficient centers. savemyexams.com A primary example is the alkylation of the amine.

In a typical reaction, the amine can react with an alkyl halide. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary ammonium (B1175870) salt. Subsequent deprotonation by a base (which can be another molecule of the starting amine) yields the N-alkylated product, a secondary amine. savemyexams.comlibretexts.org

This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts if an excess of the alkylating agent is used. libretexts.orgmnstate.edu To favor the formation of the primary amine and avoid multiple substitutions, a large excess of ammonia (or the primary amine in the case of further substitution) is typically employed to ensure it is the predominant nucleophile. savemyexams.com

Table 1: General Scheme for Nucleophilic Alkylation of Amines

| Reactant 1 | Reactant 2 | Product Type | Key Conditions |

| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R') | Base (e.g., excess amine, NaHCO₃) |

| Secondary Amine (R₂NH) | Alkyl Halide (R'-X) | Tertiary Amine (R₂N-R') | Base |

| Tertiary Amine (R₃N) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt ([R₃N-R']⁺X⁻) | --- |

This table illustrates the general principle of amine alkylation, which is applicable to 6-Chloronaphthalen-1-amine.

Reactions with Carbonyl Compounds (e.g., Imine/Schiff Base Formation)

Primary amines, such as 6-Chloronaphthalen-1-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The reaction is typically catalyzed by acid and is reversible. libretexts.org The pH must be carefully controlled, as a pH around 5 is often optimal. At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.orglibretexts.org

Reaction Mechanism Overview:

Nucleophilic Attack: The amine's nitrogen atom attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The oxygen of the carbinolamine is protonated by an acid catalyst to form a good leaving group (-OH₂⁺).

Elimination of Water: Water is eliminated, and a C=N double bond is formed, resulting in a protonated imine (iminium ion).

Deprotonation: A base (like water or the amine itself) removes a proton from the nitrogen to yield the final imine product. libretexts.org

These imine derivatives are valuable intermediates in various organic syntheses.

Acylation and Sulfonamide Formation

The nucleophilic amine group of 6-Chloronaphthalen-1-amine readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. mdpi.com This reaction is a fundamental transformation in organic synthesis. solubilityofthings.com

Similarly, the amine can react with sulfonyl chlorides to produce sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a key feature in many pharmaceutical compounds. nih.gov For instance, research has been conducted on N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives as potential therapeutic agents, highlighting the importance of sulfonamides derived from chloronaphthalene structures.

The synthesis of sulfonamides can be achieved through various methods, including the reaction of amines with sulfonyl chlorides, often in the presence of a base to neutralize the HCl byproduct. mdpi.com More modern, greener approaches utilize water as a solvent and sodium carbonate as an acid scavenger, offering an environmentally benign pathway to these compounds. mdpi.com

Table 2: Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides

| Amine Substrate | Sulfonyl Chloride Substrate | Base/Solvent System | Product | Reference |

| Amino Acid | p-Toluenesulfonyl chloride | Na₂CO₃ / Water | N-Tosyl-amino acid | mdpi.com |

| Amine | Aryl Sulfonyl Chloride | NH₄I / CH₃CN | Aryl Sulfonamide | d-nb.info |

This table provides examples of general conditions for sulfonamide synthesis, applicable to 6-Chloronaphthalen-1-amine.

Nitrosation Reactions of Aromatic Amines

Primary aromatic amines like 6-Chloronaphthalen-1-amine react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form diazonium salts. This reaction, conducted at low temperatures (0–5 °C), is a cornerstone of aromatic chemistry.

A detailed synthetic procedure for a related compound, 8-chloronaphthalen-1-amine (B1355594), illustrates this process. The amine is treated with sodium nitrite in the presence of an acid (like TsOH) and a copper salt (CuBr) to yield the corresponding bromo-substituted naphthalene via a Sandmeyer-type reaction. chemicalbook.com The intermediate in this transformation is the highly reactive diazonium salt.

Reaction Scheme (Analogous for 6-Chloronaphthalen-1-amine):

Diazotization: 6-Chloronaphthalen-1-amine + NaNO₂ + 2HX → [6-Cl-C₁₀H₆-N₂]⁺X⁻ + NaX + 2H₂O

Sandmeyer Reaction: [6-Cl-C₁₀H₆-N₂]⁺X⁻ + CuY → 6-Cl-C₁₀H₆-Y + N₂ + CuX (where Y can be Cl, Br, CN, etc.)

These diazonium salts are exceptionally versatile intermediates, allowing the introduction of a wide array of functional groups onto the naphthalene ring. mnstate.edu

Functional Group Interconversions on the Naphthalene Ring System

The functional groups on 6-Chloronaphthalen-1-amine—the amine and the chlorine—can be chemically altered, a process known as functional group interconversion. solubilityofthings.com

From the Amine Group: As discussed in the previous section, the most significant interconversion of the amine group is its transformation into a diazonium salt. This opens the door to replacing the original amino group with a variety of substituents, including halogens (Cl, Br, I), hydroxyl (-OH), cyano (-CN), and even a hydrogen atom (deamination). mnstate.educhemicalbook.com For example, reacting 5-chloro-1-aminonaphthalene with a sulfur dioxide surrogate and a copper catalyst can convert the amine into a sulfonyl chloride group.

From the Chloro Group: The chlorine atom on the naphthalene ring can undergo nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or an activated ring system. smolecule.com The chlorine can potentially be replaced by other nucleophiles, allowing for further derivatization of the molecule. evitachem.com Reductive dechlorination can also be performed to replace the chlorine atom with hydrogen.

Table 3: Examples of Functional Group Interconversions

| Starting Group | Reagents | Resulting Group | Reaction Type |

| -NH₂ | NaNO₂, HX (0-5°C) | -N₂⁺X⁻ (Diazonium Salt) | Diazotization |

| -N₂⁺X⁻ | CuBr | -Br | Sandmeyer Reaction |

| -N₂⁺X⁻ | CuCN | -CN | Sandmeyer Reaction |

| -N₂⁺X⁻ | H₃PO₂ | -H | Deamination |

| -Cl | Strong Nucleophile/Heat | -Nu | Nucleophilic Aromatic Substitution |

Green Chemistry Principles Applied to 6-Chloronaphthalen-1-amine Synthesis

Applying green chemistry principles to the synthesis of 6-Chloronaphthalen-1-amine and its derivatives aims to reduce environmental impact by using safer solvents, reducing waste, and improving atom economy.

While specific green synthesis routes for 6-Chloronaphthalen-1-amine are not extensively documented, principles from related processes can be applied. For instance, the synthesis of sulfonamides, a key derivative, has been demonstrated using water as an eco-friendly solvent instead of traditional volatile organic compounds (VOCs). mdpi.com Similarly, new protocols for generating borane-amine adducts, which are useful reducing agents, have been developed using greener activators like CO₂ or water and replacing hazardous solvents like THF with ethyl acetate. purdue.edu

In the context of acylation reactions, which are relevant for derivatizing the amine, investigations into replacing harmful solvents like benzene (B151609) with more benign alternatives such as ionic liquids have been undertaken for related naphthalene systems. dcu.ie The synthesis of the precursor, a chloronaphthalene, might also be improved. Traditional nitration and halogenation steps often use harsh acids and reagents. Future research could focus on developing catalytic methods that minimize waste and improve safety for the initial construction of the substituted naphthalene skeleton.

Advanced Analytical Characterization Methodologies for 6 Chloronaphthalen 1 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 6-Chloronaphthalen-1-amine. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer unambiguous evidence for its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides precise information about the molecular framework, including the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-Chloronaphthalen-1-amine, the protons on the naphthalene (B1677914) ring system are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (multiplicities) of these protons are influenced by the positions of the chloro and amino substituents. The protons of the primary amine (-NH₂) group would likely produce a broad signal, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For 6-Chloronaphthalen-1-amine, ten distinct signals are expected in the aromatic region (approximately 100-150 ppm). The carbon atom bonded to the chlorine atom (C-Cl) and the one bonded to the amino group (C-N) would exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in the aromatic system of this compound. pressbooks.pub

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the amino group provides valuable structural information. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC), specifically ¹H-¹⁵N HMBC, are often utilized. rsc.orgnih.gov This two-dimensional NMR technique reveals correlations between the nitrogen atom and protons that are two or three bonds away, aiding in the definitive assignment of the structure. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | ~7.0 - 8.5 (Aromatic H) Variable (Amine N-H) | Provides information on the electronic environment and connectivity of protons. Splitting patterns reveal adjacent protons. |

| ¹³C | ~100 - 150 | Indicates the number of unique carbon environments. Chemical shifts are sensitive to substituents (Cl, NH₂). |

| ¹⁵N | -350 to -250 (Aromatic Amine) | Directly probes the nitrogen's electronic environment. Often measured via ¹H-¹⁵N HMBC for enhanced sensitivity. rsc.orgnih.gov |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For 6-Chloronaphthalen-1-amine, MS provides definitive confirmation of its molecular formula and offers structural clues through the analysis of its fragmentation patterns.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. For 6-Chloronaphthalen-1-amine (C₁₀H₈ClN), the molecular ion peak is expected at an m/z of approximately 177. Due to the presence of a nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule. libretexts.orglibretexts.org

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. neu.edu.tr Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺•) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺•. Therefore, the spectrum of 6-Chloronaphthalen-1-amine will show peaks at m/z 177 and m/z 179, with a relative intensity ratio of roughly 3:1, which is a clear indicator of the presence of one chlorine atom.

The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic amines and halogenated compounds include the loss of small, stable molecules or radicals. libretexts.orgyoutube.com

| m/z Value | Identity | Significance |

|---|---|---|

| 177 | [M]⁺• (C₁₀H₈³⁵ClN)⁺• | Molecular ion peak, confirms molecular weight. |

| 179 | [M+2]⁺• (C₁₀H₈³⁷ClN)⁺• | Isotope peak, confirms the presence of one chlorine atom. neu.edu.tr |

| 142 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine radical. |

| 141 | [M-HCl]⁺• | Fragment resulting from the elimination of hydrogen chloride. |

| 115 | [C₉H₇]⁺ | Fragment corresponding to the naphthalenyl cation after loss of Cl and HCN. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 6-Chloronaphthalen-1-amine would display characteristic absorption bands corresponding to its primary aromatic amine and chlorinated aromatic structure.

The key diagnostic peaks are associated with the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring. Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, one for asymmetric and one for symmetric stretching. orgchemboulder.com

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

|---|---|---|---|

| 3400-3500 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| 3300-3400 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3000-3100 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 1580-1650 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium, multiple bands |

| 1250-1335 | C-N Stretch | Aromatic Amine | Strong |

| 650-1000 | C-H Out-of-Plane Bend | Aromatic Ring | Strong, pattern depends on substitution |

| 600-800 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. For 6-Chloronaphthalen-1-amine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like 6-Chloronaphthalen-1-amine. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of aromatic amines, reversed-phase HPLC is commonly employed. A typical setup would involve a C18 (octadecylsilyl) stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run under gradient elution conditions. chromatographyonline.com Detection is usually accomplished with a UV detector, as the naphthalene ring system absorbs strongly in the UV region (e.g., at 254 nm).

Because primary amines can sometimes exhibit poor peak shape on standard silica-based columns, derivatization may be performed prior to analysis. thermofisher.com Reagents can be used to convert the amine into a derivative with improved chromatographic properties and enhanced detectability, for instance, by attaching a strongly UV-absorbing or fluorescent tag. chromatographyonline.comthermofisher.com The purity of a sample of 6-Chloronaphthalen-1-amine is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (ODS) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis (e.g., 254 nm) |

| Purpose | Purity assessment, quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While amines can be challenging to analyze directly by GC due to their polarity and potential for peak tailing, the analysis of their more volatile derivatives is a common and effective strategy. sigmaaldrich.comvt.edu

Prior to GC-MS analysis, 6-Chloronaphthalen-1-amine would be subjected to a derivatization reaction. A common approach for amines is silylation, where active hydrogens on the amino group are replaced with a nonpolar silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group from a reagent like MTBSTFA. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The derivatized compound is then injected into the GC, where it is separated from impurities on a capillary column, typically one with a non-polar or semi-polar stationary phase (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5). The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing mass spectra that confirm the identity of the analyte peak and any impurities. Standardized procedures, such as EPA Method 8270 for semi-volatile organic compounds, provide a framework for this type of analysis. gcms.czepa.gov

| Parameter | Typical Condition |

|---|---|

| Sample Preparation | Derivatization (e.g., silylation with MTBSTFA) to increase volatility. sigmaaldrich.com |

| Stationary Phase (Column) | Low-polarity fused silica (B1680970) capillary (e.g., DB-5, HP-5ms). hpst.cz |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) |

| Purpose | Separation and identification of volatile derivatives, impurity profiling. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of chemical compounds. While specific crystallographic data for derivatives of 6-Chloronaphthalen-1-amine are not abundantly available in the public domain, the study of related structures, such as Schiff base derivatives of other aromatic amines, offers significant insights into the expected structural features.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a common class of derivatives that are readily crystallized and analyzed. For instance, the study of Schiff base metal complexes reveals detailed coordination geometries. scispace.com The analysis of a Schiff base derived from 2-hydroxy-3-methoxy benzaldehyde (B42025) and 1,4-benzene dimethanamine showed the molecule to be non-planar, with the phenol (B47542) ring twisted relative to the diethylbenzene ring. nih.gov Such studies highlight the conformational flexibility and potential for complex three-dimensional structures in derivatives of aromatic amines.

In a hypothetical X-ray crystallographic study of a Schiff base derivative of 6-Chloronaphthalen-1-amine, the resulting data would provide critical information. The data table below illustrates the type of information that would be obtained from such an analysis, based on typical values for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for a Schiff Base Derivative of 6-Chloronaphthalen-1-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

Note: This data is illustrative and based on common values for similar organic compounds.

The determination of the crystal structure of metal complexes with ligands derived from 6-Chloronaphthalen-1-amine would also be highly informative. X-ray studies of metal complexes with Schiff base ligands have shown varied coordination geometries, such as octahedral and square planar, depending on the metal ion. scispace.com These structures are often stabilized by intramolecular hydrogen bonds. nih.govscirp.orgmdpi.com

Advanced Detection Methods (e.g., Surface-Enhanced Raman Spectroscopy (SERS))

The detection of trace amounts of aromatic amines is of significant interest in environmental monitoring and industrial quality control. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the ultra-sensitive detection of various analytes, including primary aromatic amines. rhhz.net SERS utilizes the enhancement of the Raman scattering signal of molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. mdpi.com

The SERS technique offers several advantages, including high sensitivity, molecular specificity providing a unique "fingerprint" spectrum, and the ability to perform measurements in aqueous environments. While specific SERS studies on 6-Chloronaphthalen-1-amine are not extensively documented, research on related compounds such as other primary aromatic amines and chlorinated aromatic compounds demonstrates the feasibility of this approach. rhhz.netresearchgate.net

The detection of primary aromatic amines has been successfully achieved using SERS with gold nanoparticles immobilized on a polymer matrix. rhhz.net This method allows for the identification and quantification of different aromatic amines with high sensitivity. rhhz.net The SERS spectra of aromatic amines are characterized by specific vibrational bands corresponding to ring breathing modes, C-H bending, and C-N stretching, allowing for their differentiation. arxiv.org

For the SERS analysis of 6-Chloronaphthalen-1-amine, a similar methodology could be employed. A hypothetical SERS experiment would involve the preparation of a colloidal solution of silver or gold nanoparticles, followed by the addition of the sample containing 6-Chloronaphthalen-1-amine. The resulting SERS spectrum would be expected to show enhanced Raman bands characteristic of the molecule.

Table 2: Expected Key SERS Bands for 6-Chloronaphthalen-1-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Naphthalene Ring Breathing | 1350 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bending | 1000 - 1100 |

Note: These are expected ranges based on the analysis of similar compounds.

The sensitivity of SERS allows for the detection of analytes at very low concentrations, often in the nanomolar to picomolar range. rsc.org This makes it a promising tool for the detection of 6-Chloronaphthalen-1-amine in various matrices. The development of specific SERS-based sensors could provide rapid and on-site detection capabilities.

Computational and Theoretical Investigations of 6 Chloronaphthalen 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of 6-Chloronaphthalen-1-amine and related structures.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. hi.isscispace.com It has been applied to understand the electronic properties, reactivity, and spectroscopic characteristics of naphthalene (B1677914) derivatives. DFT calculations can predict the distribution of electron density, which is crucial for identifying electrophilic and nucleophilic regions relevant to chemical reactions. For instance, in a study of a tetracyanoethylene–chloronaphthalene charge transfer complex, DFT was used to characterize the ground-state properties and the low-lying charge transfer electronic transitions. researchgate.netacs.org The choice of functional, such as B3LYP or CAM-B3LYP, and basis sets like 6-31G(d,p) are critical for obtaining accurate results that correlate well with experimental data. acs.org Hybrid DFT functionals, which combine exact exchange with traditional functionals, have shown success in predicting the electronic structure of complex systems. aps.org

DFT studies also provide insights into spectroscopic properties. For example, theoretical calculations can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. acs.org In the case of 1-chloronaphthalene (B1664548), DFT calculations have been used alongside experimental techniques like chirped-pulse Fourier transform microwave spectroscopy to determine its accurate molecular structure. researchgate.net The calculated spectroscopic data can be compared with experimental spectra to confirm the structure and understand the electronic effects of substituents, such as the chlorine atom and the amino group in 6-Chloronaphthalen-1-amine.

Table 1: Examples of DFT Functionals and Basis Sets Used in Molecular Calculations

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies acs.org |

| CAM-B3LYP | 6-31+G(d,p) | Calculation of excited-state properties and absorption spectra researchgate.netacs.org |

| PBE1PBE | Not specified | Electronic structure of f-element solids aps.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Ab Initio Energy Calculations and Conformational Analysis of Derivatives

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. acs.org These methods are used for high-accuracy energy calculations and to perform conformational analysis of molecules. In a study of a non-amidine factor Xa inhibitor containing a 6-chloronaphthalene moiety, ab initio energy calculations were employed to deduce the stability of different conformers. nih.gov The calculations revealed that conformers with a close intramolecular S-O contact were the most stable, a finding supported by X-ray crystal analysis. nih.gov This stability was attributed to a combination of electrostatic attraction and repulsion, as suggested by Mulliken population analysis. nih.gov

Conformational analysis is crucial for understanding how a molecule might interact with a biological target. By identifying the low-energy conformations of a molecule, researchers can gain insights into the bioactive conformation, which is the spatial arrangement the molecule adopts when it binds to its target. nih.govresearchgate.net For derivatives of 6-Chloronaphthalen-1-amine, understanding the preferred conformations of the naphthalene scaffold is key to designing molecules with improved biological activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. ijcrcps.com These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Biological Target Interactions and Binding Modes

Molecular docking studies have been instrumental in predicting the binding modes of various ligands, including those with a 6-chloronaphthalene scaffold. researchgate.net For example, in the development of factor Xa inhibitors, X-ray crystallography and molecular modeling revealed that the 6-chloronaphthalene group binds to the S1 subsite of the enzyme. nih.gov Similarly, in the design of inhibitors for lymphoid tyrosine phosphatase (Lyp), in silico docking was used to understand how benzofuran (B130515) salicylic (B10762653) acid derivatives, which can incorporate a chloronaphthalene moiety, bind to the enzyme's active site. nih.gov These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity and selectivity.

The accuracy of docking predictions can be improved by using various scoring functions and by considering the flexibility of the protein target. nih.gov Different docking programs, such as AutoDock and Glide, may be used to generate and score potential binding poses. researchgate.net

Table 2: Key Interactions of Naphthalene-Containing Ligands with Biological Targets

| Ligand Scaffold | Biological Target | Key Binding Interactions |

| N-(6-chloronaphthalen-2-yl)sulfonylpiperazine | Factor Xa | 6-chloronaphthalene binds to S1 subsite nih.gov |

| Benzofuran salicylic acid with naphthalene ring | Lymphoid Tyrosine Phosphatase (Lyp) | Naphthalene interacts with a peripheral site formed by Phe-28, Leu-29, Lys-32, and Arg-33 nih.gov |

This table provides examples of interactions and is not exhaustive.

Conformational Analysis of 6-Chloronaphthalen-1-amine Scaffolds in Biological Systems

The conformation that a molecule adopts in a biological system is critical for its activity. Computational methods can be used to analyze the conformational preferences of the 6-chloronaphthalen-1-amine scaffold within the binding site of a biological target. nih.govresearchgate.net Ab initio calculations and X-ray analysis of a factor Xa inhibitor suggested that a restricted conformation, influenced by an intramolecular S-O interaction, may affect its affinity for the S4 subsite of the enzyme. nih.gov This highlights the importance of considering the conformational constraints of the ligand when designing new inhibitors.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These studies are essential for optimizing lead compounds in drug discovery. By analyzing how changes in the molecular structure affect activity, researchers can design new molecules with improved potency and selectivity. rsc.org

For instance, in the development of inhibitors for human arylamine N-acetyltransferase 1 (hNAT1), in silico modeling guided the synthesis of novel inhibitors to increase both potency and desirable colorimetric properties. mmu.ac.uk Similarly, SAR studies on isatin-quinoline conjugates with antibacterial activity showed that the biological effect was dependent on structural variations. mdpi.com For ligands targeting the 5-HT6 receptor, molecular modeling was used to understand the SAR and guide the design of compounds with higher affinity. mdpi.com In the context of 6-chloronaphthalen-1-amine, in silico SAR studies can help to identify which substitutions on the naphthalene ring or the amine group are most likely to lead to enhanced biological activity for a given target. molaid.com

Predictive Pharmacokinetic and Pharmacodynamic Modeling (e.g., ADME prediction)

In the realm of modern drug discovery and development, the early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage failures. In silico methods, through the application of computational models, provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a chemical entity. This section delves into the predictive pharmacokinetic and pharmacodynamic modeling of 6-Chloronaphthalen-1-amine, utilizing established computational tools to forecast its behavior within a biological system.

The predictions are generated using widely recognized platforms such as pkCSM and SwissADME, which employ graph-based signatures and machine learning algorithms to estimate a range of pharmacokinetic and physicochemical properties. nih.govuq.edu.aunih.govbohrium.com These tools analyze the two-dimensional structure of a molecule to provide insights into its potential as a drug candidate.

For comparative purposes, the predicted ADME properties of 6-Chloronaphthalen-1-amine are presented alongside those of its isomers, 5-Chloronaphthalen-1-amine and 8-Chloronaphthalen-1-amine (B1355594). This comparison highlights how the specific placement of the chlorine and amine substituents on the naphthalene ring can influence the molecule's pharmacokinetic profile.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of ADME prediction is the evaluation of a compound's physicochemical properties, which are key determinants of its drug-like characteristics. These properties are often assessed against established guidelines, such as Lipinski's Rule of Five, which helps to predict oral bioavailability.

| Property | 6-Chloronaphthalen-1-amine | 5-Chloronaphthalen-1-amine | 8-Chloronaphthalen-1-amine |

|---|---|---|---|

| Molecular Formula | C10H8ClN | C10H8ClN | C10H8ClN |

| Molecular Weight (g/mol) | 177.63 | 177.63 | 177.63 |

| LogP (o/w) | 3.10 | 3.40 | 2.90 |

| Topological Polar Surface Area (TPSA) (Ų) | 26.02 | 26.02 | 26.02 |

| Number of Hydrogen Bond Donors | 1 | 1 | 1 |

| Number of Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Lipinski's Rule of Five Violations | 0 | 0 | 0 |

Data generated using SwissADME and PubChem. bohrium.comnih.govnih.gov

All three isomers adhere to Lipinski's Rule of Five, suggesting they possess drug-like physicochemical properties conducive to oral administration. Their molecular weights are well below the 500 g/mol threshold, and they have an appropriate number of hydrogen bond donors and acceptors. The octanol-water partition coefficient (LogP), an indicator of lipophilicity, is within a reasonable range for all three compounds, suggesting a balance between solubility in aqueous and lipid environments.

Absorption and Distribution

The absorption and distribution of a compound determine its ability to reach the systemic circulation and target tissues. Key parameters in this regard include intestinal absorption, Caco-2 cell permeability (an in vitro model for intestinal permeability), and blood-brain barrier (BBB) penetration.

| Parameter | Predicted Value for 6-Chloronaphthalen-1-amine |

|---|---|

| Water Solubility (logS) | -3.50 |

| Intestinal Absorption (% absorbed) | 94.5% |

| Caco-2 Permeability (log Papp in 10^-6 cm/s) | 0.95 |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.15 |

| P-glycoprotein Substrate | No |

Data generated using pkCSM and SwissADME. nih.govuq.edu.aubohrium.com

The predictive models suggest that 6-Chloronaphthalen-1-amine has high intestinal absorption and good Caco-2 permeability. Its predicted logBB value indicates that it may cross the blood-brain barrier to some extent. Importantly, it is not predicted to be a substrate of P-glycoprotein, a key efflux pump that can limit the distribution of drugs to various tissues, including the brain.

Metabolism

The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to drug-drug interactions.

| CYP Isoform | Predicted Inhibition for 6-Chloronaphthalen-1-amine |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2D6 | Inhibitor |

| CYP3A4 | Non-inhibitor |

Data generated using pkCSM and SwissADME. nih.govuq.edu.aubohrium.com

Computational predictions indicate that 6-Chloronaphthalen-1-amine may act as an inhibitor of CYP1A2, CYP2C9, and CYP2D6. This suggests a potential for interactions with other drugs that are metabolized by these enzymes. It is not predicted to inhibit CYP2C19 or CYP3A4.

Excretion

The primary route of excretion for many drugs is through the kidneys. Total clearance is a measure of the efficiency of drug removal from the body.

| Parameter | Predicted Value for 6-Chloronaphthalen-1-amine |

|---|---|

| Total Clearance (log(ml/min/kg)) | 0.35 |

Data generated using pkCSM. nih.govuq.edu.au

The predicted total clearance for 6-Chloronaphthalen-1-amine suggests a moderate rate of elimination from the body.

Applications in Medicinal Chemistry and Drug Discovery for 6 Chloronaphthalen 1 Amine Derivatives

Evaluation of Biological Activities of 6-Chloronaphthalen-1-amine-Containing Compounds

The incorporation of the 6-chloronaphthalen-1-amine moiety into larger molecules has led to the development of compounds with diverse pharmacological profiles. These have been rigorously evaluated through a range of biological assays.

Enzyme Inhibition Studies

Derivatives of 6-chloronaphthalen-1-amine have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Factor Xa (fXa): A number of studies have focused on designing fXa inhibitors for anticoagulant therapy, with the 6-chloronaphthalene group often utilized to bind to the S1 subsite of the enzyme. nih.govnih.govresearchgate.net For instance, a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives were synthesized and found to be potent fXa inhibitors. nih.gov X-ray crystallography confirmed that the 6-chloronaphthalene moiety binds to the S1 subsite of fXa. nih.gov Another study reported on 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines, with some compounds showing potent oral activity in rats. nih.gov

Alpha-Glucosidase and Alpha-Amylase: These enzymes are targets for the management of type 2 diabetes. Certain 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which can be conceptually derived from precursors like 6-chloronaphthalen-1-amine, have been evaluated for their inhibitory effects. For example, a 6-bromo-2-(4-chlorophenyl) derivative showed high activity against α-glucosidase. mdpi.com While direct studies on 6-chloronaphthalen-1-amine derivatives are not extensively detailed in the provided results, the activity of structurally related quinazolines highlights the potential of this chemical class. mdpi.com

Amine Oxidases: While direct inhibition by 6-chloronaphthalen-1-amine derivatives is not explicitly detailed in the provided results, related naphthalenesulfonamide derivatives are known to interact with various enzymes, suggesting a potential area for exploration.

Indoleamine 2,3-dioxygenase-1 (IDO1): IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway and a target for cancer immunotherapy. google.comgoogle.comd-nb.infomdpi.com Pyrrolidine-2,5-dione derivatives, including 3-(6-chloronaphthalen-1-yl)pyrrolidine-2,5-dione, have been identified as IDO1 inhibitors. google.comgoogle.com These compounds are being investigated for their potential in the treatment of cancers. google.comgoogle.comgoogleapis.com

Table 1: Enzyme Inhibition by 6-Chloronaphthalen-1-amine Derivatives and Related Scaffolds

| Enzyme Target | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Factor Xa | N-(6-chloronaphthalen-2-yl)sulfonylpiperazines | Potent inhibition, with the 6-chloronaphthalene moiety binding to the S1 subsite. | nih.govnih.govresearchgate.net |

| Alpha-Glucosidase | 6-Bromo-2-(4-chlorophenyl)-1,2-dihydroquinazoline 3-oxide | High inhibitory activity (IC50 = 0.92 ± 0.01 µM). | mdpi.com |

| Alpha-Amylase | 6-Iodo-2-(4-fluorophenyl)-1,2-dihydroquinazoline 3-oxide | Strong inhibitory activity (IC50 = 0.64 ± 0.01 µM). | mdpi.com |

Receptor Binding Profiling and Ligand-Target Interactions

The binding of 6-chloronaphthalen-1-amine derivatives to their biological targets has been characterized to understand their mechanism of action.

S1 and S4 Subsites for fXa: X-ray crystal analysis of a non-amidine fXa inhibitor incorporating a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) moiety revealed a distinct binding mode. nih.gov The 6-chloronaphthalene group was found to bind to the S1 subsite, while the fused-bicyclic ring occupied the S4 subsite. nih.gov The S1 pocket is a narrow, negatively charged pocket, and the S4 subpocket is an aromatic, hydrophobic region. nih.govnih.gov The interactions within these subsites are crucial for the inhibitory potency and selectivity of the compounds. nih.govnih.gov

Antimicrobial and Antifungal Investigations

Derivatives containing the naphthalene (B1677914) scaffold have been investigated for their efficacy against various microbial and fungal pathogens.

While specific studies focusing solely on 6-chloronaphthalen-1-amine derivatives were not prominent in the search results, related naphthalene and quinazoline (B50416) compounds have demonstrated antimicrobial and antifungal properties. ijpsjournal.comdergipark.org.trdergipark.org.tr For instance, some 1,4-naphthoquinone (B94277) derivatives have shown activity against both Gram-positive and Gram-negative bacteria. dergipark.org.tr Allylamine derivatives with a naphthalene core have also been developed as a new class of synthetic antifungal agents. nih.gov Research on 4-Bromo-2-chloronaphthalen-1-amine suggests potential antimicrobial and anticancer activities. smolecule.com

Anticonvulsant Activity Assessment

The potential of 6-chloronaphthalen-1-amine derivatives in the management of epilepsy has also been explored.

A study on substituted-(naphthalen-2-yl)-3-(1H-indol-3-yl)allyl)-1,4-dihydropyridine-4-carboxylic acid analogs, which included a derivative with a 6-chloro-naphthalen-2-yl group, was conducted to assess their anticonvulsant activity. nih.gov The compound (E)-1-(1-(6-chloronaphthalen-2-yl)-3-(1H-indol-3-yl) allyl)-1,4-dihydropyridine-4-carboxylic acid was synthesized and characterized as part of this investigation into novel anticonvulsant agents. nih.gov

Anti-inflammatory and Anticancer Potential in Related Quinazoline and Naphthoquinone Scaffolds

The 6-chloronaphthalen-1-amine core is a valuable starting material for the synthesis of quinazolines and naphthoquinones, classes of compounds well-known for their anti-inflammatory and anticancer activities. ontosight.airesearchgate.netnih.govnih.govresearchgate.netnih.govnih.gov

Quinazolines: Quinazoline derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. ontosight.airesearchgate.netnih.govmdpi.com For example, 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine has been studied for its potential therapeutic applications, including the inhibition of tyrosine kinases involved in cancer cell signaling. ontosight.ai

Naphthoquinones: 1,4-Naphthoquinones are a class of compounds with significant anticancer potential. researchgate.netnih.govnih.govsci-hub.se Derivatives of 5,8-dimethoxy-1,4-naphthoquinone and 5,8-dihydroxy-1,4-naphthoquinone (B181067) have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. researchgate.net The introduction of an amino group at the 2-position of the 1,4-naphthoquinone ring, which can be derived from precursors like 6-chloronaphthalen-1-amine, has been a key strategy in developing potent anticancer agents. nih.govsci-hub.se

Table 2: Anticancer Activity of Related Naphthoquinone Derivatives

| Compound Class | Cancer Cell Lines | Key Findings | Citations |

|---|---|---|---|

| 2- or 6-substituted 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) and 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) derivatives | L1210 and P388 | DHNQ derivatives exhibited more potent cytotoxic activity compared to DMNQ derivatives. | researchgate.net |

| 1,4-Naphthoquinone derivatives with a phenylamino-sulfanyl moiety | A549, HeLa, MCF-7 | Several compounds showed potent cytotoxic activity, with some inducing apoptosis and cell cycle arrest in MCF-7 cells. | sci-hub.se |

Role as Pharmaceutical Intermediates and Building Blocks in Drug Discovery

6-Chloronaphthalen-1-amine and its close relatives serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. echemi.commdpi.comnih.gov Their chemical structure provides a versatile scaffold that can be readily modified to generate libraries of compounds for high-throughput screening in drug discovery programs. For example, 8-chloronaphthalen-1-amine (B1355594) is a key starting material in the synthesis of the approved drug Adagrasib. mdpi.comnih.gov The presence of the chloro and amino groups on the naphthalene ring system allows for diverse chemical transformations, making these compounds valuable building blocks for medicinal chemists.

Synthesis of Complex Pharmaceutical Molecules

The 6-chloronaphthalen-1-amine framework is instrumental in constructing a variety of heterocyclic systems that are central to many pharmaceutical compounds. These include, but are not limited to, quinazoline, piperazine (B1678402), and pyrrolidine-2,5-dione derivatives.

Quinazoline Derivatives:

Quinazolines and their analogues are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities. marquette.edu The synthesis of quinazoline derivatives often involves the cyclization of appropriately substituted anthranilic acids or related precursors. While direct synthesis from 6-chloronaphthalen-1-amine is not the most common route, its derivatives can be strategically employed. For instance, multi-step synthetic pathways can convert the naphthalene amine into a more complex intermediate that is then cyclized to form a quinazoline ring system. scispace.comnih.gov These synthetic strategies often involve reactions like acylation, cyclization, and condensation. scispace.comresearchgate.net

Piperazine Derivatives:

Piperazine is a frequently incorporated heterocycle in drug molecules due to its favorable physicochemical properties and its ability to be readily functionalized. nih.gov The synthesis of piperazine derivatives can be achieved through various methods, including nucleophilic substitution and reductive amination. nih.govsemanticscholar.org In the context of 6-chloronaphthalen-1-amine, its derivatives can be coupled with piperazine or its precursors to generate novel compounds. For example, a sulfonylated derivative of 6-chloronaphthalene has been used to create piperazine-containing molecules with potential as anticoagulants. nih.gov

Pyrrolidine-2,5-dione Derivatives:

The pyrrolidine-2,5-dione (succinimide) ring is another important pharmacophore found in various biologically active molecules. researchgate.netmdpi.com The synthesis of these derivatives can be accomplished through the reaction of succinic anhydride (B1165640) or its derivatives with primary amines. ijapbc.comresearchgate.net A patented method describes the synthesis of 3-(6-chloronaphthalen-1-yl)pyrrolidine-2,5-dione, starting from 6-chloronaphthalen-1-amine. google.com This process involves the formation of a diazonium salt, followed by a reaction with maleic anhydride and subsequent cyclization. google.com

Development of Novel Therapeutic Agents

The structural versatility of the 6-chloronaphthalen-1-amine scaffold has been leveraged to develop a range of novel therapeutic agents with diverse biological activities. The naphthalene core itself is a privileged structure in medicinal chemistry, known to impart favorable properties such as membrane permeability. ijpsjournal.com

Researchers have synthesized and evaluated various derivatives of 6-chloronaphthalen-1-amine for different therapeutic targets. For instance, N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is a known compound with documented biological interactions. drugbank.com Furthermore, isatin–quinoline (B57606) conjugates incorporating a 6-chloronaphthalen-1-yl moiety have been synthesized and shown to possess significant biocidal activity against multidrug-resistant bacterial pathogens. nih.gov These findings underscore the potential of this scaffold in the development of new anti-infective agents.

Structure-Based Drug Design Leveraging 6-Chloronaphthalen-1-amine Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. biosolveit.derug.nl The 6-chloronaphthalen-1-amine scaffold has proven to be a valuable component in SBDD campaigns.

The naphthalene moiety can effectively occupy hydrophobic pockets in protein binding sites, while the chloro and amine groups provide opportunities for specific interactions and further chemical modifications. nih.gov In one notable example, X-ray crystal analysis of a factor Xa inhibitor revealed that the 6-chloronaphthalene group binds to the S1 subsite of the enzyme. nih.gov This detailed structural information is crucial for understanding the binding mode and for designing more potent and selective inhibitors. The ability to modify the scaffold at multiple positions allows for the fine-tuning of binding affinity and pharmacokinetic properties, making it an attractive starting point for the development of targeted therapies. nih.gov

Catalysis and Materials Science Applications of 6 Chloronaphthalen 1 Amine

Applications in Organic Catalysis

The primary amino group of 6-chloronaphthalen-1-amine is a key functional handle for its integration into catalytically active systems. It allows for the straightforward synthesis of ligands, which are organic molecules that bind to a central metal atom to form a catalyst. These catalysts can be designed for high efficiency and selectivity in a variety of chemical transformations.

Aromatic amines are foundational to the synthesis of Schiff base ligands, a prominent class of ligands in coordination chemistry. scispace.comgsconlinepress.com The condensation reaction between a primary amine, such as 6-chloronaphthalen-1-amine, and an aldehyde or ketone results in the formation of an imine or azomethine group (-C=N-), which is the defining feature of a Schiff base. scispace.comgsconlinepress.com This reaction is a common and efficient method for creating ligands that can coordinate with various transition metals. mdpi.comconscientiabeam.com

The structure of the resulting ligand, and therefore its catalytic behavior, can be finely tuned by selecting different carbonyl-containing compounds to react with the amine. The naphthalene (B1677914) moiety of 6-chloronaphthalen-1-amine provides a sterically bulky and electronically distinct framework, which is crucial for creating the specific chiral environment needed for asymmetric catalysis. mdpi.com In asymmetric catalysis, a chiral catalyst is used to selectively produce one of two mirror-image isomers (enantiomers) of a product, a critical process in the pharmaceutical industry.

Metal complexes formed with Schiff base ligands derived from aromatic amines have been successfully used in various asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.govrsc.org The choice of metal (e.g., Rhodium, Iridium, Nickel) and the specific design of the ligand dictate the catalyst's activity and the level of enantioselectivity achieved. mdpi.comnih.gov

Table 1: Examples of Catalytic Systems Based on Aromatic Amine Ligands

| Ligand Type | Amine Precursor Type | Metal Center Examples | Catalytic Applications |

|---|---|---|---|

| Schiff Base | Aromatic/Naphthylamine | Cu(II), Co(II), Fe(II), Rh(III) | Oxidation, Reduction, C-C Coupling, Hydrosilylation scispace.commdpi.comnih.gov |

| Bisphosphine | Aminonaphthalene | Ni(II) | C-N Cross-Coupling (Buchwald-Hartwig Amination) nih.gov |

Catalysts derived from 6-chloronaphthalen-1-amine can be employed in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase (typically liquid) as the reactants. researchgate.net Metal complexes of Schiff bases or other ligands derived from 6-chloronaphthalen-1-amine often function as homogeneous catalysts. nih.gov These systems are known for their high activity and selectivity because the catalytic sites are well-defined and easily accessible to the substrate molecules. researchgate.net For example, transition metal complexes with ligands derived from naphthylamine derivatives have been used to catalyze the oligomerization of ethylene. google.com Nickel complexes featuring tailored ancillary ligands are used for challenging C-N cross-coupling reactions. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. researchgate.net The primary advantage is the ease of separation of the catalyst from the product, which simplifies purification and allows for the catalyst to be recycled—a key principle of green chemistry. nih.govrsc.org Primary amines can be anchored to solid supports, like polystyrene resins or silica (B1680970) nanoparticles, to create heterogeneous catalysts. nih.govnih.gov For instance, primary amino acid-derived catalysts supported on polystyrene have demonstrated excellent reactivity and reusability in asymmetric rearrangement reactions. nih.gov This approach combines the benefits of easy recovery with the high selectivity of molecular catalysts. The development of such systems is an active area of research, aiming to convert traditionally homogeneous processes into more sustainable heterogeneous ones. magtech.com.cnmdpi.com

Advanced Materials Science Applications

The rigid and planar structure of the naphthalene ring system, combined with its inherent photophysical properties, makes 6-chloronaphthalen-1-amine a valuable intermediate for advanced functional materials. bldpharm.comlookchem.com These materials are designed for use in electronic and optoelectronic devices, where control over molecular structure directly influences performance.

6-Chloronaphthalen-1-amine is used as a precursor in the synthesis of organic optoelectronic materials. lookchem.com The naphthalene core can be incorporated into larger conjugated systems to create organic semiconductors. acs.org These materials are essential for devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org The electronic properties of such materials can be tuned by chemical modification; for example, introducing chloro-substituents can modulate the electronic energy levels and photophysical properties of the final material. rsc.org

Derivatives of aromatic amines are fundamental components of hole transport materials (HTMs), which are crucial for the efficient operation of perovskite solar cells. mdpi.comresearchgate.netresearchgate.net HTMs facilitate the movement of positive charge carriers (holes) to the electrode, minimizing energy loss. The triarylamine motif is a common feature in many high-performance HTMs, and precursors like 6-chloronaphthalen-1-amine can be used to build these complex structures. mdpi.com Furthermore, the photophysical properties of naphthalene-containing compounds, such as their fluorescence, make them suitable for applications in fluorescent probes and sensors. nih.gov

The field of organic light-emitting diodes (OLEDs) relies heavily on a diverse library of specialized organic molecules. heegermaterials.com OLEDs are used in modern displays and lighting, and their performance depends on the distinct functions of materials organized in a multi-layer structure. 6-Chloronaphthalen-1-amine and its isomers are listed as key OLED intermediates. bldpharm.comheegermaterials.comsunfinelabs.com

These intermediates are starting materials for synthesizing the complex molecules that form the functional layers of an OLED device, including:

Hole Transport Layers (HTLs): As mentioned, aromatic amines are building blocks for HTMs. mdpi.com

Emissive Layers (EMLs): The naphthalene unit can be part of the core structure of fluorescent or phosphorescent emitters. Core functionalization of naphthalene-based structures is a key strategy for tuning emission color and efficiency. acs.org

Host Materials: In the emissive layer, a host material often makes up the bulk of the layer, with a small amount of an emissive dopant (guest) added. Naphthalene-containing structures can be designed as host materials that facilitate efficient energy transfer to the guest emitters.

Table 2: Naphthalenamine Derivatives in Materials Science

| Compound/Derivative Class | Application Area | Function/Role |

|---|---|---|

| 6-Chloronaphthalen-1-amine | OLEDs, Optoelectronics | Intermediate, Precursor bldpharm.comlookchem.com |

| 1-Chloronaphthalen-2-amine | OLEDs | Intermediate heegermaterials.com |

| Naphthalene Diimides (NDIs) | Organic Electronics | n-type Organic Semiconductors acs.org |

| Triarylamines with Naphthalene units | Perovskite Solar Cells | Hole Transport Material (HTM) mdpi.com |

Environmental Fate, Degradation, and Toxicological Research of 6 Chloronaphthalen 1 Amine

Environmental Occurrence and Distribution Studies of Chlorinated Naphthalene (B1677914) Amines

Chlorinated naphthalenes, a group of 75 congeners, are persistent environmental pollutants. who.int Historically, they were used in industrial applications such as cable insulation, wood preservation, and as additives in engine oil. food.gov.uk Although many of these uses are now banned, CNs are still unintentionally produced and released into the environment through processes like waste incineration. food.gov.uk Substituted polycyclic aromatic hydrocarbons (SPAHs), including chloro-PAHs and amino-PAHs, can be directly discharged from industrial activities or formed from parent PAHs through environmental chemical or microbial actions. unito.it For instance, 1-naphthylamine (B1663977), a related compound, is primarily emitted by industries involved in dyes, pharmaceuticals, and agrochemicals. unito.it

The major sources of aromatic amines in the environment include several industrial sectors such as oil refining, dye manufacturing, and pesticides. elifesciences.org Due to their chemical properties, chlorinated naphthalenes are expected to adsorb strongly onto soil and sediments. who.int While specific monitoring data for 6-chloronaphthalen-1-amine are not available, the presence of other CNs and aromatic amines in various environmental compartments suggests that it may also be found in soil and sediment near industrial or disposal sites. env.go.jp

Degradation Pathways and Mechanisms in Environmental Matrices

The degradation of 6-chloronaphthalen-1-amine in the environment is expected to proceed through oxidative, thermal, and biological pathways.